molecular formula C15H12ClNO2 B370715 N-(4-acetylphenyl)-3-chlorobenzamide CAS No. 342777-38-2

N-(4-acetylphenyl)-3-chlorobenzamide

Cat. No.: B370715
CAS No.: 342777-38-2
M. Wt: 273.71g/mol
InChI Key: PWZMUBDKDHBBPH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-chlorobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-chlorobenzamide typically involves the reaction of 4-acetylphenylamine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

One of the prominent applications of N-(4-acetylphenyl)-3-chlorobenzamide is its role as a novel inhibitor of soluble epoxide hydrolase (sEH). This enzyme is significant in the context of inflammatory diseases and pain management, making this compound a candidate for therapeutic development in these areas. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties.

2. Drug Development

The derivatives of this compound have been studied for their interactions with various biological targets, indicating potential roles in drug development. The structure-activity relationship (SAR) studies reveal that modifications to the compound can enhance its biological efficacy against specific targets, including cancer cells and inflammatory pathways .

Synthesis Pathways

The synthesis of this compound generally involves several chemical reactions, starting from readily available precursors. The typical synthetic route includes:

  • Step 1: Formation of the acetyl derivative from 4-aminophenol.
  • Step 2: Chlorination to introduce the chlorine atom at the 3-position on the benzamide moiety.
  • Step 3: Finalization through acylation to yield this compound.

This multi-step synthesis allows for the production of various derivatives by altering substituents at different positions on the aromatic rings.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

  • Anti-inflammatory Effects: Research indicates that this compound can modulate inflammatory responses by inhibiting specific pathways associated with pain and inflammation. In vitro studies have shown that it effectively reduces cytokine production in macrophages .
  • Anticancer Activity: Preliminary investigations into its anticancer properties suggest that this compound may inhibit cell proliferation in various cancer cell lines, including pancreatic cancer cells. Its mechanism appears to be related to the modulation of apoptotic pathways and cell cycle arrest .

Comparative Analysis of Derivatives

The following table summarizes some derivatives of this compound along with their unique aspects:

Compound NameStructure FeaturesUnique Aspects
N-(4-acetylphenyl)-4-chlorobenzamideContains a chlorobenzamide structureDifferent position of the acetyl group
N-(4-acetylphenyl)-2-fluorobenzamideFluorine substituent instead of chlorineAltered electronic properties due to fluorine
N-(4-acetylphenyl)-3-methoxybenzamideMethoxy group at the 3-positionPotentially different solubility and reactivity
N-(4-cinnamoylphenyl)benzamideCinnamoyl substituentDifferent pharmacological profile

These derivatives highlight how modifications can influence biological activity, solubility, and pharmacokinetic properties, paving the way for tailored therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-chloroacetamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-acetylphenyl)-3-chlorobenzamide is unique due to its specific structural features, such as the presence of both an acetyl group and a chlorobenzamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

N-(4-acetylphenyl)-3-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₂ClN₃O₂, with a molecular weight of approximately 273.71 g/mol. The compound is characterized by the presence of an acetyl group and a chlorobenzamide moiety, which contribute to its biological activity. It typically appears as a white crystalline solid.

Inhibition of Soluble Epoxide Hydrolase

One of the most significant biological activities attributed to this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is crucial in the metabolism of epoxyeicosatrienoic acids (EETs), which have various beneficial effects on cardiovascular health, inflammation, and pain management. Inhibition of sEH can lead to increased levels of EETs, thereby providing therapeutic benefits in conditions such as hypertension and vascular inflammation .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that certain derivatives demonstrate significant inhibitory effects on pathogens like Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) study has been conducted to optimize the biological activity of this compound derivatives. These studies have revealed that modifications to the functional groups can significantly enhance inhibitory potency against sEH and improve antimicrobial efficacy. For example, alterations in the position or type of substituents on the benzamide core can lead to varying degrees of biological activity .

Case Studies

  • Case Study on Inhibition Potency : A study evaluated several derivatives of this compound for their ability to inhibit sEH. Compound 9c was identified as the most potent inhibitor with an inhibitory activity exceeding 86%. This highlights the potential for developing new therapeutics targeting sEH using this compound as a lead structure .
  • Antimicrobial Efficacy Assessment : In another study assessing antimicrobial activity, several derivatives were tested against common bacterial strains. The minimum inhibitory concentrations (MIC) were determined, showing that some derivatives had MIC values significantly lower than conventional antibiotics, indicating their potential as effective antimicrobial agents .

Comparative Analysis

A comparison table illustrating various related compounds and their unique aspects is provided below:

Compound NameStructure FeaturesUnique Aspects
N-(4-acetylphenyl)-4-chlorobenzamideChlorobenzamide structureDifferent position of the acetyl group
N-(4-acetylphenyl)-2-fluorobenzamideFluorine substituentAltered electronic properties due to fluorine
N-(4-acetylphenyl)-3-methoxybenzamideMethoxy group at the 3-positionPotentially different solubility and reactivity
N-(4-cinnamoylphenyl)benzamideCinnamoyl substituentDifferent pharmacological profile

Properties

IUPAC Name

N-(4-acetylphenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-10(18)11-5-7-14(8-6-11)17-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZMUBDKDHBBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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